molecular formula C6H7BrN2O B2771585 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1351386-47-4

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B2771585
CAS No.: 1351386-47-4
M. Wt: 203.039
InChI Key: CYXPSFVOFCJXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2O. It is characterized by a pyrano[4,3-c]pyrazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms.

Scientific Research Applications

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Future Directions

Pyrazole derivatives, including “3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, have been extensively studied for their potential applications in various fields, especially in medicine . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like sodium borohydride are used for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the growth of bacterial or fungal cells by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 3-Iodo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 3-Fluoro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Uniqueness

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of pyrano[4,3-c]pyrazole derivatives .

Properties

IUPAC Name

3-bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-6-4-3-10-2-1-5(4)8-9-6/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPSFVOFCJXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351386-47-4
Record name 3-bromo-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.